molecular formula C9H6O4 B8275889 3-(2-Oxoacetyl)benzoic acid

3-(2-Oxoacetyl)benzoic acid

Cat. No.: B8275889
M. Wt: 178.14 g/mol
InChI Key: ZFOCSCYEBFCSDS-UHFFFAOYSA-N
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Description

3-(2-Oxoacetyl)benzoic acid is an organic compound characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoacetyl)benzoic acid typically involves the oxidation of alkylbenzenes. One common method is the oxidation of 3-acetylbenzoic acid using potassium permanganate (KMnO₄) under acidic conditions . This reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat management, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxoacetyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-Hydroxyacetyl-benzoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(2-Oxoacetyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Oxoacetyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

    3-Hydroxyacetyl-benzoic acid: Contains a hydroxyl group instead of a ketone, altering its reactivity and biological activity.

    4-Oxoacetyl-benzoic acid: The position of the ketone group affects its chemical properties and reactivity.

Uniqueness: 3-(2-Oxoacetyl)benzoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

3-oxaldehydoylbenzoic acid

InChI

InChI=1S/C9H6O4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H,(H,12,13)

InChI Key

ZFOCSCYEBFCSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester [prepared by the following procedure: To a solution of 3-bromoacetyl-benzoic acid (2.43 g, 10 mmol) in DMSO (17 ml) was added 48% aqueous HBr (3.4 ml) and the mixture was stirred at 55° C. for 0.5 h. The cooled mixture was partitioned between AcOEt and H2O, the organic layer was washed with brine, dried and evaporated in vacuum and the solid residue was triturated with Et2O/hexane to give 3-oxoacetyl-benzoic acid (1.08 g) as a white solid. A solution of this material (3.92 g, 20 mmol) and acetyl hydrazide (1.63 g, 22 mmol) in MeOH (20 ml) was stirred at RT for 1 h. The mixture was evaporated in vacuum and the residue was heated in an autoclave in 5N NH3-MeOH (30 ml) at 150° C. for 3 h. The mixture was cooled and partitionned between AcOEt and sat. NaHCO3-solution. The aqueous phase was acidified to pH 3with 3N HCl and extracted with AcOEt. The crude product obtained from the AcOEt extract was esterified by heating in 1N HCl-MeOH (80 ml) for 18 h at 50° C. and the crude ester obtained was purified by chromatography (silica gel, AcOEt) to give the methyl ester as light-yellow solid (0.45 g).] (0.8 g, 3.5 mmol) by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow solid (1.34 g, crude product).
Name
3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

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